1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)urea
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Overview
Description
1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. The unique structural features of this compound, including the presence of a thiazole ring and dichlorothiophene moiety, contribute to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dichlorothiophene Moiety: The dichlorothiophene group can be introduced via halogenation reactions using reagents like chlorine or bromine.
Coupling with Urea Derivative: The final step involves coupling the thiazole-dichlorothiophene intermediate with a urea derivative under suitable conditions, such as the presence of a coupling agent like carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: Signaling pathways or metabolic pathways affected by the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)urea: Shares structural similarities with other urea derivatives containing thiazole and thiophene rings.
This compound: Similar to compounds with dichlorothiophene moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(2,3-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O3S2/c1-23-11-5-3-4-9(13(11)24-2)19-15(22)21-16-20-10(7-25-16)8-6-12(17)26-14(8)18/h3-7H,1-2H3,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGIDGCIDFAAGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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